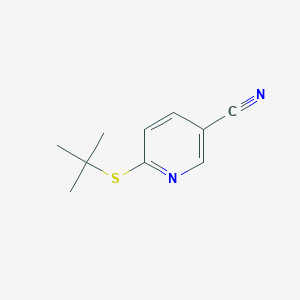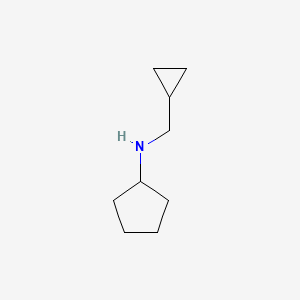
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, also known as NEME, is an important synthetic intermediate used in the pharmaceutical industry. It is a versatile molecule that can be used in various chemical processes and is commonly used in the synthesis of many drugs. NEME is a versatile molecule that can be used in various chemical processes and is commonly used in the synthesis of many drugs. NEME is a key intermediate in the synthesis of many drugs, including antibiotics, antifungal agents, antivirals, and other therapeutic agents.
Mechanism of Action
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide acts as an amine-based catalyst in chemical reactions. It is used to catalyze the reaction of an amine and an ethylbenzene to form a new molecule. This reaction is known as the Mannich reaction. N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is also used to catalyze the condensation of aldehydes and ketones to form an imine. This reaction is known as the aldol condensation.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been studied for its potential biochemical and physiological effects. Studies have shown that N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide can act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has also been found to have anti-inflammatory and anti-bacterial properties. In addition, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is a versatile molecule that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. However, N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide can be toxic in high concentrations and should be handled with care. It is also important to ensure that the N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is properly purified before use.
Future Directions
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is an important intermediate for the synthesis of many drugs, and further research is needed to understand its potential applications. Future research should focus on the development of more efficient and cost-effective methods for the synthesis of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide. In addition, further research should focus on the potential biochemical and physiological effects of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide. Finally, further research should focus on the development of more efficient and cost-effective methods for the synthesis of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide-containing drugs.
Synthesis Methods
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide can be synthesized by a variety of methods. The most common method is the reaction of ethylbenzene and ammonia in the presence of a base catalyst, such as sodium hydroxide. This method produces a mixture of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide and other by-products, which must be separated and purified. Another method involves the reaction of ethylbenzene and an amine in the presence of a base catalyst. This method produces a mixture of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide and other by-products, which must be separated and purified.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is used in a variety of scientific research applications. It is used in the synthesis of drugs, including antibiotics, antifungal agents, antivirals, and other therapeutic agents. It is also used in the synthesis of polymers, dyes, and other materials. N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is also used in the synthesis of fluorescent molecules for use in biological research.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-12-14(19)9-8-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXQOXIZMMSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)

![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)
![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)






![3-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B1385802.png)

